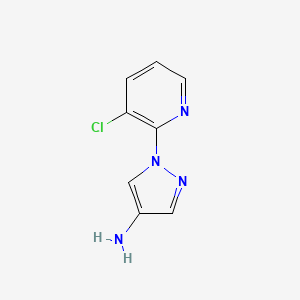

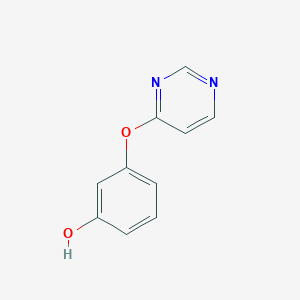

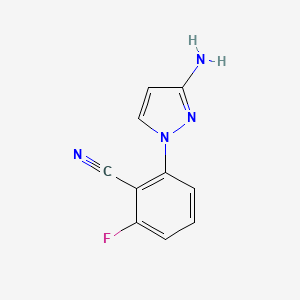

![molecular formula C14H18N2O B1526594 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one CAS No. 909723-04-2](/img/structure/B1526594.png)

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Overview

Description

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a unique chemical compound with the molecular formula C14H18N2O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one consists of two spiro-linked five-membered rings . The rings adopt envelope conformations, with a carbon atom as the flap in one ring and a nitrogen atom in the other .Physical And Chemical Properties Analysis

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a solid substance . Its molecular weight is approximately 230.305 Da .Scientific Research Applications

Synthesis and Pharmacological Activities

Antihypertensive Properties

Research on related compounds such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their potential as antihypertensive agents, showing effectiveness in lowering blood pressure without evidence of working as beta-adrenergic blockers. These compounds were found to act as alpha-adrenergic blockers, with some showing a specific antagonism towards alpha 2-adrenoceptors, suggesting their utility in managing hypertension (Caroon et al., 1981).

Anticonvulsant Agents

The study of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones highlighted their potential as anticonvulsant agents. Structural and spectroscopic analysis, including single-crystal X-ray diffraction and density functional theory (DFT) calculations, contributed to understanding the structure-property relationships, aiding in the development of new anticonvulsant drugs (Lazić et al., 2017).

Antitubercular Activity

A series of benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest their significant potential as new antitubercular agents (Wang et al., 2020).

Anxiolytic Activity

Investigations into derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione have been conducted to explore their anxiolytic potential. Although initial findings showed weak receptorial affinity, these studies contribute to the ongoing search for new anxiolytics (Kossakowski et al., 1998).

Cytotoxic Evaluation

Novel diazaspiro bicyclo hydantoin derivatives were synthesized and evaluated for their cytotoxic activities against human leukemia cells, demonstrating strong to moderate activities. This research adds valuable data to the field of anticancer drug development, highlighting the structural requirements for potent antitumor activity (Kumar et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement code of H302 . The precautionary statements associated with this compound are P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name |

2-benzyl-2,7-diazaspiro[4.4]nonan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPICAKZZAJHCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726250 | |

| Record name | 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one | |

CAS RN |

909723-04-2 | |

| Record name | 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

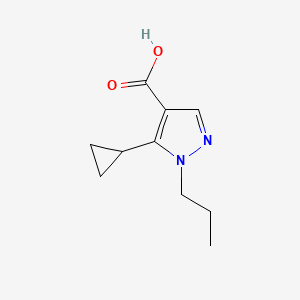

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)

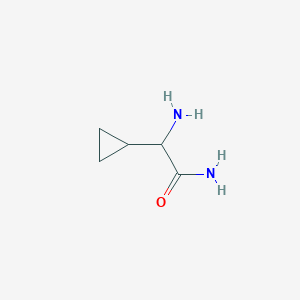

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)